N-octadecylacetamide
Overview
Description
N-octadecylacetamide is an organic compound with the molecular formula C20H41NO. It is a long-chain fatty acid amide, specifically derived from octadecanoic acid (stearic acid) and acetic acid. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Mechanism of Action
Target of Action
N-Octadecylacetamide is a derivative of acetamide . Acetamide’s primary target is the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . .
Mode of Action
Acetamide, a related compound, interacts with its target by binding to the active site, which leads to a change in the protein’s function . The specific interaction between this compound and its potential targets remains to be elucidated.
Pharmacokinetics
The predicted data suggests that this compound has a high octanol-water partition coefficient (log kow = 765), indicating that it is likely lipophilic . This property could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. A related compound, 2-amino-n-octadecylacetamide, has been studied as a corrosion inhibitor for n80 steel in hydrochloric acid . It showed a maximum efficiency of 90.04% at a concentration of 150 ppm .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the efficiency of 2-amino-N-octadecylacetamide as a corrosion inhibitor . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-octadecylacetamide can be synthesized through the reaction of octadecylamine with acetic anhydride. The reaction typically occurs under mild heating conditions, and the product is purified through recrystallization. The general reaction is as follows:
C18H37NH2+(CH3CO)2O→C20H41NO+CH3COOH
In this reaction, octadecylamine (C18H37NH2) reacts with acetic anhydride ((CH3CO)2O) to form this compound (C20H41NO) and acetic acid (CH3COOH).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-octadecylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form octadecylamine and acetic acid.
Oxidation: It can be oxidized to form corresponding amides with higher oxidation states.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Hydrolysis: Octadecylamine and acetic acid.
Oxidation: Higher oxidation state amides.
Substitution: Substituted amides with different functional groups.
Scientific Research Applications
N-octadecylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid membranes and as a model compound for studying amide interactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
N-octadecylamine: Similar in structure but lacks the acetamide group.
N-octadecyl-3-(4-hydroxyphenyl)propionamide: Contains an additional phenyl group, providing different chemical properties.
2-chloro-N-octadecylacetamide: Similar structure with a chlorine substitution, affecting its reactivity and applications.
Uniqueness
N-octadecylacetamide is unique due to its specific combination of a long hydrophobic chain and an acetamide group. This combination provides distinct properties, such as enhanced hydrophobicity and specific reactivity, making it suitable for various specialized applications in research and industry.
Properties
IUPAC Name |
N-octadecylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h3-19H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSILEXHUBACKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440135 | |
Record name | Acetamide, N-octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3906-22-7 | |
Record name | Acetamide, N-octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-octadecylacetamide influence its interaction with monomolecular films?
A2: Studies using monomolecular films of stearic acid, stearyl alcohol, and this compound itself have provided insights into the compound's interactions. [] Research indicates that ionic associations are crucial for the interaction between this compound and stearic acid films. Furthermore, when considering analogs of this compound, the length of the alkyl chain significantly impacts the penetration process. []
Q2: Can this compound be used as a building block for synthesizing other compounds with potentially useful properties?
A3: Yes, 2-cyano-N-octadecylacetamide, a derivative, serves as a versatile intermediate for synthesizing a range of heterocyclic compounds. [] These synthesized compounds include thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. Further modification through propoxylation with propylene oxide yields nonionic surfactants. These synthesized compounds exhibit promising antimicrobial and surface-active properties. []
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